molecular formula C12H11NO3S B2453940 [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid CAS No. 452345-64-1

[4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid

Cat. No.: B2453940
CAS No.: 452345-64-1
M. Wt: 249.28
InChI Key: WSMWPHJTLBRXHI-UHFFFAOYSA-N
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Description

[4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid: is an organic compound that features a thiazole ring, a phenoxy group, and an acetic acid moiety

Properties

IUPAC Name

2-[4-(2-methyl-1,3-thiazol-4-yl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-8-13-11(7-17-8)9-2-4-10(5-3-9)16-6-12(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMWPHJTLBRXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .

Scientific Research Applications

Antimicrobial Properties

One of the most promising applications of [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid is its antimicrobial activity . Research indicates that this compound exhibits significant antibacterial effects against various strains, positioning it as a potential candidate for antibiotic development. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways, although specific pathways require further elucidation.

Anti-inflammatory Effects

The compound also shows potential as an anti-inflammatory agent . Studies have suggested that it may reduce inflammation markers in chronic inflammatory diseases, such as arthritis and inflammatory bowel disease. The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and mediators, making it a candidate for therapeutic use in managing inflammatory conditions.

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties . In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells. The structure-activity relationship (SAR) studies indicate that modifications on the thiazole or phenoxy groups can enhance its anticancer efficacy . For instance, compounds derived from this structure have shown IC50 values indicating potent cytotoxic effects against cancer cells, suggesting that they could be developed into effective anticancer agents .

Plant Growth Regulation

In agricultural science, this compound acts as a plant growth regulator . It influences plant metabolism and development by modulating hormonal pathways. This compound has been shown to promote root growth and enhance stress resistance in plants, making it valuable in crop management strategies. Its application can lead to improved yields and resilience against environmental stressors.

Synthesis and Mechanisms

The synthesis of this compound typically involves multi-step organic reactions. These methods may vary depending on the desired purity and yield but often include condensation reactions between thiazole derivatives and phenoxy acetic acids. Understanding the synthesis pathway is crucial for optimizing production methods for both research and commercial applications.

Case Studies

Several case studies highlight the effectiveness of this compound across different applications:

  • Antimicrobial Efficacy : A study demonstrated its effectiveness against resistant bacterial strains, showcasing its potential as a new antibiotic candidate.
  • Anti-inflammatory Action : Clinical trials indicated significant reductions in inflammatory markers among patients treated with formulations containing this compound, supporting its role in therapeutic applications.
  • Agricultural Trials : Field tests revealed that crops treated with this compound exhibited enhanced growth rates and improved resistance to drought conditions compared to untreated controls.

Mechanism of Action

The mechanism of action of [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid involves its interaction with specific molecular targets:

Biological Activity

[4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid is a compound that has garnered attention due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Synthesis

The synthesis of this compound typically involves standard organic synthesis techniques, including coupling reactions between thiazole derivatives and phenolic compounds. The specific synthetic pathways can vary, but they generally aim to optimize yield and purity while maintaining the integrity of the thiazole and phenoxy functional groups.

Biological Properties

The biological activities of this compound encompass a range of pharmacological effects, including:

  • Antioxidant Activity : This compound has been shown to possess significant antioxidant properties, effectively scavenging free radicals. In studies, it demonstrated a DPPH radical capture rate of up to 62.80% at a concentration of 100 mg/L .
  • Antidiabetic Effects : The compound exhibited notable antidiabetic activity, with an inhibition rate of 65.17% observed at 400 mg/L concentration .
  • Antimicrobial Activity : this compound has demonstrated potent antimicrobial effects against various pathogens. Minimum inhibitory concentrations (MIC) for specific bacteria were recorded as follows:
    • Enterococcus hirae : MIC = 32 mg/L
    • Enterococcus faecalis : MIC = 16 mg/L
    • Complete inhibition of Escherichia coli was noted at 100 mg/L .
  • Photodynamic Antimicrobial Activity : The compound showed promising results in photodynamic therapy, achieving significant microbial cell viability reduction against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Recent studies have explored the anticancer properties of thiazole derivatives, including this compound. In vitro assays against HepG2 hepatocellular carcinoma cell lines indicated that certain derivatives exhibited IC50 values as low as 1.61 µg/mL, suggesting strong cytotoxic activity attributed to structural features such as the thiazole ring and substituents on the phenyl group .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis has revealed that modifications on the thiazole and phenyl rings significantly influence biological activity. For instance, the presence of electron-donating groups on the phenyl ring enhances the compound's efficacy against cancer cells . Additionally, compounds with methyl substitutions have shown increased potency in antimicrobial assays .

Summary Table of Biological Activities

Activity TypeObserved EffectConcentration
AntioxidantDPPH radical capture100 mg/L
AntidiabeticInhibition rate400 mg/L
AntimicrobialMIC against E. hirae32 mg/L
MIC against E. faecalis16 mg/L
Complete inhibition of E. coli100 mg/L
PhotodynamicSignificant microbial viability reductionVariable concentrations

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid with high purity?

  • Methodological Answer : Optimize reaction conditions (e.g., reflux time, solvent selection, and stoichiometry). For example, sodium ethoxide-mediated alkylation of 4-hydroxybenzaldehyde derivatives with chloroacetic acid under anhydrous ethanol can yield intermediates like 2-(4-formylphenoxy)acetic acid, followed by thiazole ring formation via Hantzsch thiazole synthesis . Recrystallization in ethanol or benzene improves purity (70–80% yield) . Monitor reaction progress using TLC and confirm purity via melting point analysis and IR spectroscopy (e.g., C=O stretch at ~1723 cm⁻¹) .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • IR spectroscopy : Identify functional groups (e.g., ester C=O at ~1761 cm⁻¹, thiazole C-S at ~1238 cm⁻¹) .
  • NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups on thiazole at δ 2.5 ppm) .
  • UV-Vis : Detect conjugation (λmax ~256 nm for aromatic-thiazole systems) .
  • Elemental analysis : Validate empirical formula (e.g., C₁₁H₁₁NO₃S) .

Q. What solvent systems are optimal for studying the compound’s solubility and stability?

  • Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF) for reaction conditions and aqueous buffers (pH 7.4) for biological assays. Stability studies should assess degradation under light, temperature (e.g., 25°C vs. 40°C), and pH variations using HPLC with UV detection to quantify intact compound .

Advanced Research Questions

Q. How do structural modifications (e.g., thiazole substituents) influence the compound’s biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., -CF₃, -OCH₃) on the thiazole or phenyl rings. Evaluate in vitro activity (e.g., enzyme inhibition, cytotoxicity) using dose-response assays. For example, GW501516 (a structural analog with a trifluoromethylphenyl-thiazole moiety) showed PPARδ agonism, suggesting the thiazole’s electronic properties critically modulate receptor binding . Compare logP and pKa values to correlate hydrophobicity/bioavailability with activity .

Q. What strategies resolve contradictions in reported biological efficacy across different experimental models?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time) and validate target engagement using orthogonal methods (e.g., SPR for binding affinity, siRNA knockdown for pathway specificity). For instance, discrepancies in metabolic stability may arise from cytochrome P450 isoform differences in liver microsomes vs. in vivo models; use LC-MS/MS to quantify metabolites and identify degradation pathways .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate binding to targets like PPARγ or COX-2. Use QSAR models to predict ADMET properties based on descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors. Validate predictions with in vitro permeability assays (Caco-2 cells) and hepatic microsomal stability tests .

Q. What advanced techniques detect low-abundance metabolites in pharmacokinetic studies?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to identify phase I/II metabolites. For example, hydroxylation at the thiazole methyl group or glucuronidation of the acetic acid moiety can be characterized using MS/MS fragmentation patterns. Cross-reference with synthetic standards for confirmation .

Methodological Resources

  • Synthesis Protocols : Refer to for stepwise alkylation and cyclization methods .
  • Analytical Workflows : details IR/NMR interpretation for Schiff base derivatives .
  • Biological Assays : provides a template for PPAR agonist studies using GW501516 as a benchmark .

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